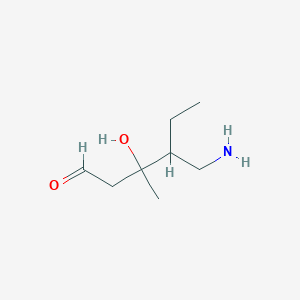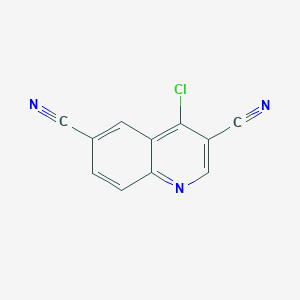
4-Chloroquinoline-3,6-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroquinoline-3,6-dicarbonitrile: is an organic compound with the molecular formula C11H4ClN3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3,6-dicarbonitrile typically involves the chlorination of quinoline derivatives followed by the introduction of nitrile groups. One common method includes the reaction of 4-chloroquinoline with cyanogen bromide under controlled conditions to introduce the nitrile groups at the 3 and 6 positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and nitrilation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroquinoline-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reagents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 4-Aminoquinoline-3,6-dicarbonitrile.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 4-Chloroquinoline-3,6-dicarbonitrile is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules, including antimalarial and anticancer agents.
Medicine: Medicinal chemists explore this compound for its potential therapeutic properties, particularly in the design of drugs targeting infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable and robust chemical structures.
Mécanisme D'action
The mechanism of action of 4-Chloroquinoline-3,6-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups and the chlorine atom play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities to 4-Chloroquinoline-3,6-dicarbonitrile.
Quinoline: The parent compound from which this compound is derived.
Uniqueness: this compound is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
Propriétés
IUPAC Name |
4-chloroquinoline-3,6-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClN3/c12-11-8(5-14)6-15-10-2-1-7(4-13)3-9(10)11/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGCNALVMOFARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C#N)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-1,3,3-TriMethyl-6'-(piperiDin-1-yl)spiro[indoline-2,3'-Naphtho[2,1-b][1,4]oxazine]](/img/structure/B13651759.png)
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
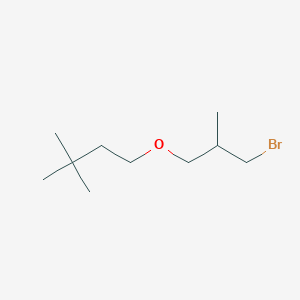
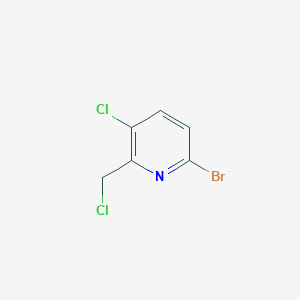
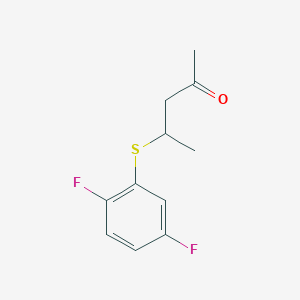
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
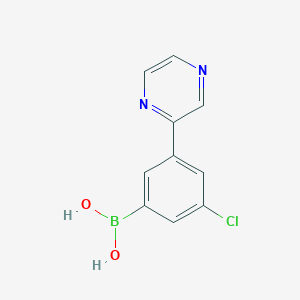
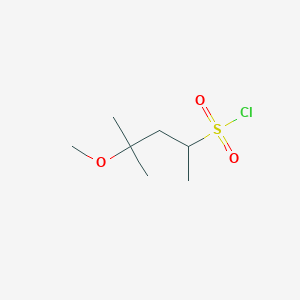

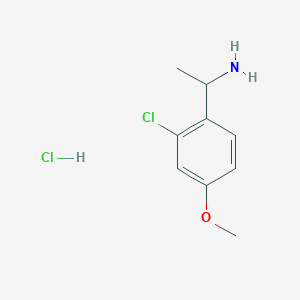

![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)

